molecular formula C9H9F4NO B15090487 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline

4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline

Cat. No.: B15090487
M. Wt: 223.17 g/mol
InChI Key: OTMRPTFQLYRJKL-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline is a fluorinated aromatic amine characterized by a difluoroethoxy (–OCH₂CF₂H) substituent at the para position and a difluoromethyl (–CF₂H) group at the meta position relative to the aniline moiety. Its synthesis likely involves fluorination agents such as DAST (diethylaminosulfur trifluoride) or transition-metal-catalyzed coupling reactions, as seen in similar compounds .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)-3-(difluoromethyl)aniline

InChI

InChI=1S/C9H9F4NO/c10-8(11)4-15-7-2-1-5(14)3-6(7)9(12)13/h1-3,8-9H,4,14H2

InChI Key

OTMRPTFQLYRJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)OCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline typically involves the introduction of difluoroethoxy and difluoromethyl groups onto an aniline derivative. One common method involves the reaction of 4-nitroaniline with 2,2-difluoroethanol under basic conditions to form the corresponding 4-(2,2-difluoroethoxy)aniline. This intermediate is then subjected to reduction and subsequent difluoromethylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Anilines

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline –OCH₂CH₂OCH₃ (para), –CF₃ (meta) C₁₀H₁₂F₃NO₂ 235.205 Methoxyethoxy (less electronegative) and CF₃ (stronger EWG*)
2-(2,2-Difluoroethoxy)-4-methylaniline –OCH₂CF₂H (ortho), –CH₃ (para) C₉H₁₁F₂NO 187.19 Methyl substituent (electron-donating) vs. CF₂H (EWG)
4-(2,2-Difluoroethoxy)-3-fluoroaniline –OCH₂CF₂H (para), –F (meta) C₈H₈F₃NO 203.15 Fluorine (smaller, weaker EWG) vs. CF₂H
4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline –OCH₂CF₃ (para), –CF₃ (meta) C₁₀H₉F₆NO ~273.1 Trifluoroethoxy (higher electronegativity)
4-(2,2-Difluoroethoxy)aniline –OCH₂CF₂H (para) C₈H₉F₂NO 173.16 Lacks CF₂H substituent

*EWG = Electron-Withdrawing Group

Key Observations :

The difluoroethoxy group (–OCH₂CF₂H) in the target compound is less electronegative than trifluoroethoxy (–OCH₂CF₃) in , reducing its impact on ring activation.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~239 g/mol) is intermediate between simpler derivatives (e.g., ) and bulkier analogs (e.g., ). Higher fluorine content generally increases lipophilicity, which may improve blood-brain barrier penetration in drug design .

Synthetic Complexity: Compounds with multiple fluorinated groups (e.g., ) require specialized fluorination reagents (e.g., DAST) or palladium-catalyzed cross-coupling (as in ), increasing synthetic complexity compared to non-fluorinated analogs.

Analytical and Spectroscopic Differences

  • Collision Cross-Section (CCS) : The difluoroethoxy group in 4-(2,2-difluoroethoxy)aniline () has a predicted CCS of 173.16 Ų , which would differ in the target compound due to the additional –CF₂H group’s steric effects.
  • Mass Spectrometry : The molecular ion peak for the target compound would appear at m/z ~239 (M⁺), distinct from analogs like (m/z 235) and (m/z ~273).

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